![molecular formula C8H11ClN2O3 B2817626 2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride CAS No. 2344685-01-2](/img/structure/B2817626.png)
2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride
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Overview
Description
“2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2453296-88-1 . It has a molecular weight of 218.64 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-2-amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride . The InChI code is 1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H/t8-;/m1./s1 . This information can be used to generate a 3D structure of the molecule using software tools.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 218.64 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Heterocyclization Reactions
2-Amino derivatives of nitrophenyl ethanol participate in reactions leading to the formation of various heterocycles. For instance, reactions of amino-nitrophenyl ethanol with electrophilic reagents can yield oxazaheterocycles, demonstrating the compound's utility in synthesizing complex molecular structures (Palchikov, 2015).
Synthesis of Aminobenzo[b]thiophenes
Amino derivatives of nitrophenyl ethanol are also employed in the synthesis of aminobenzo[b]thiophenes through base-catalyzed transformations, highlighting their role in the production of compounds with potential pharmaceutical applications (Androsov et al., 2010).
Nuclear Magnetic Resonance Spectroscopy
Such compounds are used in studies involving nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of new heterocycles, indicating their importance in structural analysis and chemical characterization (Abdel-Wahab et al., 2023).
Asymmetric Alkynylation
Amino alcohol-based ligands derived from nitrophenyl ethanol compounds have been developed for asymmetric alkynylation reactions, leading to chiral adducts valuable in pharmaceutical chemistry (Jiang & Si, 2004).
Fluorescence Studies
Compounds structurally related to 2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride have been studied for their fluorescence properties, indicating potential applications as molecular fluorescent probes (Motyka et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s always important to handle chemicals with care and use appropriate safety measures.
properties
IUPAC Name |
2-amino-2-(3-nitrophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKDBVMPPKFPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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